molecular formula C6H10ClNO3 B11717035 Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Cat. No.: B11717035
M. Wt: 179.60 g/mol
InChI Key: GPGVRMUHKXYTCJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-2-(hydroxyimino)acetate is an organic compound with significant applications in synthetic organic chemistry. It is known for its unique reactivity and is often used as an intermediate in the synthesis of various chemical products. The compound’s structure includes a tert-butyl ester group, a chloro substituent, and a hydroxyimino functional group, making it versatile for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-2-(hydroxyimino)acetate typically involves the reaction of tert-butyl chloroacetate with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-2-(hydroxyimino)acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The hydroxyimino group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include tert-butyl esters of various functional groups.

    Oxidation Reactions: Products include nitroso or nitro derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Tert-butyl 2-chloro-2-(hydroxyimino)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-2-(hydroxyimino)acetate involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxyimino group can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-chloro-2-(hydroxyimino)acetate is unique due to the presence of both the chloro and hydroxyimino groups, which provide a combination of reactivity that is not found in many other compounds. This makes it particularly valuable as an intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C6H10ClNO3

Molecular Weight

179.60 g/mol

IUPAC Name

tert-butyl 2-chloro-2-hydroxyiminoacetate

InChI

InChI=1S/C6H10ClNO3/c1-6(2,3)11-5(9)4(7)8-10/h10H,1-3H3

InChI Key

GPGVRMUHKXYTCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=NO)Cl

Origin of Product

United States

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